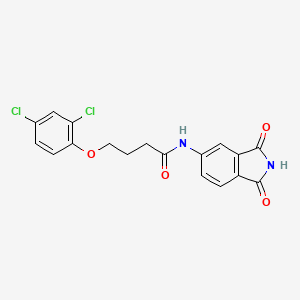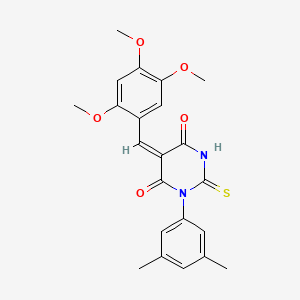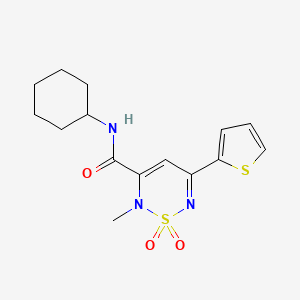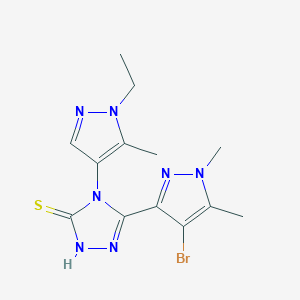![molecular formula C20H21ClN2O4S B4850459 N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide](/img/structure/B4850459.png)
N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide
説明
N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide, also known as PP242, is a small molecule inhibitor that targets the mTOR (mammalian target of rapamycin) pathway. The mTOR pathway plays a critical role in regulating cell growth, proliferation, and survival, and is frequently dysregulated in cancer and other diseases. PP242 has been shown to have significant anti-tumor activity in preclinical models, and is currently being investigated as a potential therapeutic agent for a variety of cancers.
作用機序
N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide targets the mTOR pathway by inhibiting both mTORC1 and mTORC2, which are two distinct protein complexes that play critical roles in regulating cell growth and survival. By inhibiting both mTORC1 and mTORC2, N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide blocks the downstream signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its anti-tumor activity, N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide has been shown to inhibit the growth and proliferation of other cell types, including T cells and fibroblasts. N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide has also been shown to promote autophagy, a process by which cells recycle damaged or unwanted proteins and organelles.
実験室実験の利点と制限
One advantage of N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide is its specificity for the mTOR pathway, which makes it a valuable tool for studying the role of mTOR in cancer and other diseases. However, one limitation of N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for research on N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide and the mTOR pathway. One area of interest is the development of combination therapies that target both the mTOR pathway and other signaling pathways that are dysregulated in cancer. Another area of interest is the development of more potent and selective mTOR inhibitors that can overcome the limitations of current inhibitors like N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide. Additionally, there is ongoing research on the role of mTOR in other diseases, such as neurodegenerative disorders and metabolic disorders, which may lead to new therapeutic targets for N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide and other mTOR inhibitors.
科学的研究の応用
N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide has been extensively studied in preclinical models of cancer, and has shown significant anti-tumor activity in a variety of cancer types, including breast, prostate, lung, and colon cancer. N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
特性
IUPAC Name |
N-(3-chlorophenyl)-2-[2-methoxy-4-(morpholine-4-carbothioyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S/c1-25-18-11-14(20(28)23-7-9-26-10-8-23)5-6-17(18)27-13-19(24)22-16-4-2-3-15(21)12-16/h2-6,11-12H,7-10,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKSULIYXUYRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4850388.png)
![2-[4-(1-piperidinyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4850392.png)

![N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide](/img/structure/B4850422.png)
![5-benzyl-4-methyl-2-{[(4-nitrophenoxy)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4850448.png)
![5-bromo-2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide](/img/structure/B4850452.png)


![3,4,5-trimethoxy-N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}benzamide](/img/structure/B4850473.png)
![5-[2-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4850479.png)
![1-[2-(ethylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B4850483.png)
![N-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B4850491.png)
![3-(3-nitrophenyl)-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B4850496.png)